molecular formula C41H68O12 B12421542 (2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol

(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol

Cat. No.: B12421542
M. Wt: 753.0 g/mol
InChI Key: AZCCJXYHOHKAIO-FOAPWNTHSA-N
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Description

The compound “(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol” is a complex organic molecule. This compound features multiple chiral centers and a variety of functional groups, making it a subject of interest in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may include:

    Formation of the core structure: This could involve cyclization reactions, aldol condensations, or other carbon-carbon bond-forming reactions.

    Functional group modifications: Introduction of hydroxyl groups, methyl groups, and other substituents through reactions such as hydroxylation, methylation, and protection/deprotection steps.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as chromatography, crystallization, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups or carboxylic acids.

    Reduction: Reduction of carbonyl groups to hydroxyl groups or alkenes to alkanes.

    Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: Study of stereochemistry, reaction mechanisms, and synthesis of complex molecules.

    Biology: Investigation of its biological activity, potential as a drug candidate, and interactions with biological molecules.

    Medicine: Exploration of its therapeutic potential, pharmacokinetics, and pharmacodynamics.

    Industry: Use as a precursor for the synthesis of other complex molecules or as a functional additive in materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    Gene expression: Influencing the expression of specific genes through interaction with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple chiral centers and functional groups, such as:

    Steroids: Compounds with a similar cyclopenta[a]phenanthrene core structure.

    Glycosides: Molecules with similar sugar moieties and glycosidic linkages.

    Terpenoids: Compounds with similar isoprene-derived structures.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which can impart unique chemical and biological properties

Properties

Molecular Formula

C41H68O12

Molecular Weight

753.0 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C41H68O12/c1-20(2)10-9-11-21(3)22-12-15-40(7)29(22)23(43)16-27-39(6)14-13-28(45)38(4,5)35(39)25(17-41(27,40)8)51-37-33(49)34(31(47)26(18-42)52-37)53-36-32(48)30(46)24(44)19-50-36/h10,22-37,42-49H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27-,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,39-,40-,41-/m1/s1

InChI Key

AZCCJXYHOHKAIO-FOAPWNTHSA-N

Isomeric SMILES

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)O)C)C

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)OC6C(C(C(CO6)O)O)O)O)C)O)C)C

Origin of Product

United States

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